molecular formula C21H27N3O5 B4307240 ETHYL 4-(1,3-BENZODIOXOL-5-YL)-6-[(CYCLOHEXYLAMINO)METHYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

ETHYL 4-(1,3-BENZODIOXOL-5-YL)-6-[(CYCLOHEXYLAMINO)METHYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

Cat. No.: B4307240
M. Wt: 401.5 g/mol
InChI Key: BSDFIWKZXGOOMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(1,3-benzodioxol-5-yl)-6-[(cyclohexylamino)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a benzodioxole ring, a cyclohexylamino group, and a tetrahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(1,3-BENZODIOXOL-5-YL)-6-[(CYCLOHEXYLAMINO)METHYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the cyclohexylamino group and the formation of the tetrahydropyrimidine core. Common reagents used in these reactions include ethyl esters, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,3-benzodioxol-5-yl)-6-[(cyclohexylamino)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the benzodioxole ring or the cyclohexylamino group.

Scientific Research Applications

Ethyl 4-(1,3-benzodioxol-5-yl)-6-[(cyclohexylamino)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-(1,3-BENZODIOXOL-5-YL)-6-[(CYCLOHEXYLAMINO)METHYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The benzodioxole ring and the cyclohexylamino group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Ethyl 4-(1,3-benzodioxol-5-yl)-6-[(cyclohexylamino)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared to other similar compounds, such as:

Properties

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-yl)-6-[(cyclohexylamino)methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5/c1-2-27-20(25)18-15(11-22-14-6-4-3-5-7-14)23-21(26)24-19(18)13-8-9-16-17(10-13)29-12-28-16/h8-10,14,19,22H,2-7,11-12H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDFIWKZXGOOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)CNC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 4-(1,3-BENZODIOXOL-5-YL)-6-[(CYCLOHEXYLAMINO)METHYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-(1,3-BENZODIOXOL-5-YL)-6-[(CYCLOHEXYLAMINO)METHYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 3
ETHYL 4-(1,3-BENZODIOXOL-5-YL)-6-[(CYCLOHEXYLAMINO)METHYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 4
ETHYL 4-(1,3-BENZODIOXOL-5-YL)-6-[(CYCLOHEXYLAMINO)METHYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-(1,3-BENZODIOXOL-5-YL)-6-[(CYCLOHEXYLAMINO)METHYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 6
ETHYL 4-(1,3-BENZODIOXOL-5-YL)-6-[(CYCLOHEXYLAMINO)METHYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

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